5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14955751
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O3S2 |
|---|---|
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-[[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H21N3O3S2/c1-13(2)15-9-8-14(3)11-17(15)29-20-16(12-18-22(28)25(4)23(30)31-18)21(27)26-10-6-5-7-19(26)24-20/h5-13H,1-4H3/b18-12- |
| Standard InChI Key | RCNHNHZJRRBGHD-PDGQHHTCSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Introduction
Synthesis and Preparation
The synthesis of 5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and the attachment of the thiazolan-4-one and phenoxy groups. The specific synthetic route may vary depending on the availability of starting materials and the desired yield.
| Synthetic Step | Reagents/Conditions |
|---|---|
| Formation of Pyrido[1,2-a]pyrimidine Core | Pyridine-2-amine, 2-isopropyl-5-methylphenol, appropriate condensing agents |
| Attachment of Thiazolan-4-one Moiety | Thiazole derivatives, condensing agents (e.g., DCC, EDC) |
| Final Coupling Steps | Palladium-catalyzed cross-coupling or similar methods |
Biological Activity
While specific biological activity data for 5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one may be limited, compounds with similar structural features have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.
| Potential Biological Activity | Mechanism/Target |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways (e.g., COX-2) |
| Antimicrobial | Interference with bacterial cell wall synthesis or DNA replication |
| Anticancer | Inhibition of specific kinases involved in cancer cell proliferation |
Research Findings and Challenges
Research on compounds like 5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one often focuses on optimizing synthetic routes, evaluating biological activity, and understanding structure-activity relationships. Challenges include achieving high yields in synthesis, identifying specific biological targets, and ensuring safety and efficacy in potential therapeutic applications.
| Research Challenge | Approach |
|---|---|
| Synthetic Optimization | Exploration of alternative reagents and conditions to improve yield and purity |
| Biological Target Identification | High-throughput screening and computational modeling to predict activity |
| Safety and Efficacy Evaluation | In vitro and in vivo studies to assess toxicity and therapeutic potential |
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